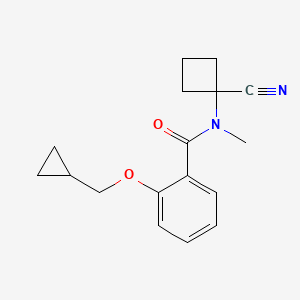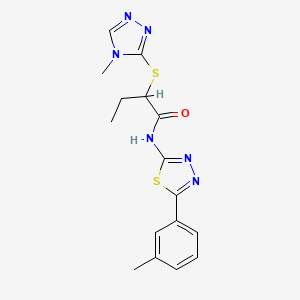
N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and a pyrrole ring, making it a unique molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine and pyrrole rings may also contribute to the compound’s overall biological activity by interacting with different pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide
- N-(3-methyl-4-(N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)butanamide
Uniqueness
N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups and structural features. The presence of the sulfonamide group, morpholine ring, and pyrrole ring in a single molecule provides distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
IUPAC Name |
N-[3-methyl-4-[[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-4-21(26)23-17-7-8-20(16(2)14-17)30(27,28)22-15-19(18-6-5-9-24(18)3)25-10-12-29-13-11-25/h5-9,14,19,22H,4,10-13,15H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAFRLYBKCEYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide](/img/structure/B2612997.png)
![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)





![1-({1-[3-(3,4-Dichlorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2613005.png)
![7-(Diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2613006.png)

![Methyl (E)-4-[2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octan-6-yl]-4-oxobut-2-enoate](/img/structure/B2613009.png)
![4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2613010.png)
![1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2613011.png)

